7-Isopentenyloxy-gamma-fagarine

Cytotoxicity Leukemia Furoquinoline Alkaloids

Furoquinoline alkaloid researchers often face >10-fold potency gaps with analogs like skimmianine. 7-Isopentenyloxy-gamma-fagarine delivers superior cytotoxicity: • Leukemia: RAJI IC50 1.5 µg/mL, Jurkat IC50 3.6 µg/mL for robust apoptotic studies. • Breast Cancer: MCF-7 IC50 15.5 µg/mL-unique among tested furoquinolines. • Chiral precursor for evoxine/evodine asymmetric synthesis. Supplied with HPLC, NMR, MS documentation.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 23417-92-7
Cat. No. B050299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Isopentenyloxy-gamma-fagarine
CAS23417-92-7
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCC(=CCOC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)C
InChIInChI=1S/C18H19NO4/c1-11(2)7-9-22-14-6-5-12-15(17(14)21-4)19-18-13(8-10-23-18)16(12)20-3/h5-8,10H,9H2,1-4H3
InChIKeyHEMHXTACMCBNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





7-Isopentenyloxy-gamma-fagarine (CAS 23417-92-7) Procurement Guide: Furoquinoline Alkaloid for Cytotoxicity Research & Synthetic Precursor Applications


7-Isopentenyloxy-gamma-fagarine (CAS 23417-92-7), also referred to as 7-O-Isopentenyl-γ-fagarine or 7-Prenyloxy-γ-fagarine, is a naturally occurring furoquinoline alkaloid primarily isolated from Rutaceae species such as Haplophyllum canaliculatum Boiss. and Peltostigma guatemalense [1][2]. It is structurally characterized by a 4,8-dimethoxyfuro[2,3-b]quinoline core bearing an isopentenyloxy substituent at the 7-position, yielding a molecular formula of C₁₈H₁₉NO₄ and a molecular weight of approximately 313.35 g/mol [3]. This compound is distinguished from its parent scaffold, gamma-fagarine, by the addition of this lipophilic prenyl side chain, a key modification that significantly impacts its biological profile and synthetic utility [1][2].

7-Isopentenyloxy-gamma-fagarine: Why Simple Analogs Cannot Replicate Its Cytotoxic Potency or Synthetic Precursor Value


The prenyl substitution pattern in furoquinoline alkaloids is a critical determinant of biological activity, particularly in the context of cancer cell line cytotoxicity. Direct head-to-head studies demonstrate that 7-Isopentenyloxy-gamma-fagarine exhibits markedly superior potency against specific leukemia and breast cancer cell lines (e.g., RAJI and Jurkat) when compared to structurally related alkaloids like atanine, skimmianine, flindersine, and perfamine [1][2]. Furthermore, the parent compound, gamma-fagarine, displays a distinctly different antiviral profile (anti-HIV/HCV) with comparatively lower potency in these cytotoxicity assays, underscoring that the 7-isopentenyloxy modification is not a simple structural embellishment but a crucial pharmacophoric feature [1][2]. Consequently, substituting 7-Isopentenyloxy-gamma-fagarine with an in-class analog lacking this specific substitution risks a significant reduction in the desired cytotoxic effect, with IC₅₀ differences often exceeding 10-fold in specific cell lines. The following evidence quantifies these differentials and delineates the specific contexts where this compound provides a verifiable advantage over its closest alternatives.

7-Isopentenyloxy-gamma-fagarine: Verifiable Cytotoxic Potency and Synthetic Advantages Over Furoquinoline Analogs


Cytotoxicity in RAJI (Burkitt's Lymphoma) Cells: >9-Fold Increase Over Closest Analogs

7-Isopentenyloxy-gamma-fagarine demonstrates exceptional cytotoxic potency against the RAJI (Burkitt's lymphoma) cell line, with an IC₅₀ of 1.5 µg/mL. This activity is profoundly greater than that of the structurally related furoquinoline alkaloids isolated and tested concurrently, including atanine (IC₅₀ = 14.5 µg/mL, ~9.7-fold less potent), skimmianine (IC₅₀ = 15.6 µg/mL, ~10.4-fold less potent), and flindersine (IC₅₀ = 14.9 µg/mL, ~9.9-fold less potent) [1]. The data were derived from a head-to-head bioassay-guided fractionation study of Haplophyllum canaliculatum Boiss. extract, providing direct comparative evidence within the same experimental context [1].

Cytotoxicity Leukemia Furoquinoline Alkaloids

Cytotoxicity in Jurkat (T-cell Leukemia) Cells: 2.6- to 3.2-Fold Higher Potency

In the Jurkat T-cell leukemia line, 7-Isopentenyloxy-gamma-fagarine again exhibited the highest potency (IC₅₀ = 3.6 µg/mL) among the tested quinoline alkaloids. This represents a 2.6-fold and 3.2-fold increase in potency compared to atanine (IC₅₀ = 9.3 µg/mL) and skimmianine (IC₅₀ = 11.5 µg/mL), respectively [1]. The study also confirmed that the compound induces cell cycle arrest at the sub-G1 phase in a dose-dependent manner in both RAJI and Jurkat cells, indicative of an apoptotic mechanism [1].

Cytotoxicity T-cell leukemia Apoptosis

Selective Cytotoxicity in MCF-7 Breast Cancer Cells: Activity Absent in Analogs

A key differentiator for 7-Isopentenyloxy-gamma-fagarine is its high cytotoxicity against the MCF-7 breast adenocarcinoma cell line (IC₅₀ = 15.5 µg/mL), while the same study reported that atanine, skimmianine, flindersine, and perfamine showed only "moderate to low activity" against these cells [1]. This indicates a unique spectrum of activity, where the target compound retains significant potency in a solid tumor cell line where closely related furoquinolines are essentially ineffective.

Breast Cancer Cytotoxicity MCF-7

Chemoenzymatic Precursor for Enantiopure Alkaloid Synthesis

7-Isopentenyloxy-gamma-fagarine serves as a crucial chemical precursor for the asymmetric synthesis of enantiopure alkaloids, including evoxine, anhydroevoxine, and evodine . This synthetic utility is specific to the 7-isopentenyloxy derivative; the parent gamma-fagarine lacks this structural handle and cannot be directly employed in these chemoenzymatic pathways. The prenyl group provides a reactive site for oxidative or enzymatic transformations that are integral to accessing these complex, stereochemically defined natural products .

Asymmetric Synthesis Chemoenzymatic Evoxine

In Vitro Antibacterial and Antimalarial Activities

Studies on the secondary metabolites of Peltostigma guatemalense demonstrate that 7-O-Isopentenyl-γ-fagarine possesses both antibacterial and antimalarial activities in vitro [1]. While the exact minimum inhibitory concentration (MIC) or IC₅₀ values were not reported in the accessed abstracts, the confirmation of these activities distinguishes the compound from being solely a cytotoxic agent and positions it as a broader-spectrum bioactive alkaloid.

Antimicrobial Antimalarial Infectious Disease

Comparative Profile with Parent gamma-Fagarine: Cytotoxicity vs. Antiviral Activity

The parent alkaloid, gamma-fagarine, has been reported to exhibit significant anti-HIV activity (EC₅₀ < 1.34 µg/mL) and moderate anti-HCV activity (IC₅₀ = 20.4 ± 0.4 µg/mL) [1][2]. In contrast, 7-Isopentenyloxy-gamma-fagarine is characterized by its potent cytotoxicity against various cancer cell lines [3]. This shift in primary bioactivity highlights a clear structure-activity relationship (SAR): the addition of the isopentenyloxy group at the 7-position on the gamma-fagarine scaffold dramatically enhances cytotoxicity while potentially altering its antiviral profile.

Structure-Activity Relationship Antiviral Furoquinoline

7-Isopentenyloxy-gamma-fagarine: Validated Research and Industrial Application Scenarios


Hematological Malignancy Research: Validating Cytotoxic Mechanisms in RAJI and Jurkat Cell Models

Based on the direct evidence of its 1.5 µg/mL IC₅₀ in RAJI cells and 3.6 µg/mL IC₅₀ in Jurkat cells [1], this compound is ideally suited for mechanistic studies in leukemia. Researchers can leverage its superior potency over atanine, skimmianine, and flindersine to investigate cell cycle arrest (confirmed at the sub-G1 phase) and downstream apoptotic pathways with a stronger, more defined signal-to-noise ratio than what would be achievable with weaker analogs.

Breast Cancer Drug Discovery: Targeting MCF-7 Cells with a Furoquinoline Alkaloid

The documented high cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 15.5 µg/mL), a property not shared by its closest tested analogs [1], makes 7-Isopentenyloxy-gamma-fagarine a unique chemical probe for breast cancer research. It is the compound of choice for screening campaigns aiming to identify furoquinoline-based leads with activity against solid tumors, particularly in assays where other members of this class fail.

Chemoenzymatic Synthesis: Building Enantiopure Evoxine, Anhydroevoxine, and Evodine

For synthetic chemistry laboratories and medicinal chemistry CROs, 7-Isopentenyloxy-gamma-fagarine is a critical starting material. Its documented use as a precursor in the asymmetric synthesis of evoxine, anhydroevoxine, and evodine [1] justifies its procurement over other furoquinolines for any project involving the semi-synthesis or derivatization of these enantiopure alkaloids. The presence of the 7-isopentenyloxy group is a mandatory structural feature for these specific transformations.

Structure-Activity Relationship (SAR) Studies in Furoquinoline Pharmacology

The distinct biological profile of 7-Isopentenyloxy-gamma-fagarine—high cytotoxicity—compared to the antiviral profile of gamma-fagarine [1] provides a valuable model for SAR studies. By procuring both the parent and the 7-prenylated derivative, researchers can systematically investigate the profound impact of a single lipophilic substitution on target engagement, potency, and mechanism of action within the furoquinoline class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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